molecular formula C10H12ClNO3 B11727308 Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate

Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate

Cat. No.: B11727308
M. Wt: 229.66 g/mol
InChI Key: GSBSKEUVSKZIIL-UHFFFAOYSA-N
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Description

Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate is an organic compound with the molecular formula C10H12ClNO3. This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Dechlorinated products.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-Amino-2-(4-methoxyphenyl)acetate: Lacks the chloro group, which can affect its reactivity and biological activity.

    Methyl 2-Amino-2-(2-chloro-4-hydroxyphenyl)acetate: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.

Uniqueness

Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate is unique due to the presence of both chloro and methoxy groups on the aromatic ring. This combination of functional groups provides distinct reactivity and potential biological activities, making it a valuable compound in various fields of research.

Biological Activity

Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluation, and potential clinical applications based on recent studies.

Synthesis of this compound

The synthesis typically involves a multi-step process, starting from readily available precursors. The compound can be synthesized through the reaction of 2-chloro-4-methoxyphenylacetic acid with methylamine in the presence of coupling agents. The final product is purified using column chromatography, yielding a compound suitable for biological testing .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it exhibited minimum inhibitory concentration (MIC) values ranging from 125 to 500 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus125
Pseudomonas aeruginosa500
Bacillus subtilis250
Micrococcus luteus125

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Using the MTT assay, it was found to exhibit moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines, with IC50 values indicating significant potential for further development as an anticancer agent .

Table 2: Cytotoxicity of this compound

Cancer Cell LineIC50 (μM)
WRL-6886
Caco270
MCF-765
PC-380

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways. In antimicrobial studies, the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis. In cancer cell lines, it induces apoptosis through the activation of caspases and modulation of cell cycle proteins .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by Ferreira et al. demonstrated that this compound significantly reduced the viability of T. cruzi in vitro, suggesting its potential as a treatment for Chagas disease .
  • Anticancer Research : A comprehensive evaluation showed that this compound could selectively target cancer cells while sparing normal cells, making it a promising candidate for further clinical development .

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

methyl 2-amino-2-(2-chloro-4-methoxyphenyl)acetate

InChI

InChI=1S/C10H12ClNO3/c1-14-6-3-4-7(8(11)5-6)9(12)10(13)15-2/h3-5,9H,12H2,1-2H3

InChI Key

GSBSKEUVSKZIIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)OC)N)Cl

Origin of Product

United States

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